molecular formula C13H14O3 B6197828 6-hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid CAS No. 2694744-35-7

6-hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid

Cat. No.: B6197828
CAS No.: 2694744-35-7
M. Wt: 218.2
InChI Key:
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Description

6-hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.2. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the tricyclic ring system, introduction of the carboxylic acid group, and installation of the hydroxyl group at the appropriate position.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Acetic anhydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Acetone", "Sodium borohydride", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium carbonate", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of acetic anhydride to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is hydrolyzed with sodium hydroxide to form the tricyclic carboxylic acid.", "Step 3: The tricyclic carboxylic acid is reduced with sodium borohydride to form the corresponding alcohol.", "Step 4: The alcohol is oxidized with hydrogen peroxide in the presence of sulfuric acid to form the hydroxy acid.", "Step 5: The hydroxy acid is esterified with methanol in the presence of sulfuric acid to form the methyl ester.", "Step 6: The methyl ester is hydrolyzed with sodium hydroxide to form the carboxylic acid.", "Step 7: The carboxylic acid is reacted with chloroacetic acid in the presence of sodium hydroxide to form the corresponding acyl chloride.", "Step 8: The acyl chloride is treated with sodium borohydride in the presence of methanol to form the corresponding alcohol.", "Step 9: The alcohol is treated with hydrochloric acid to form the hydrochloride salt.", "Step 10: The hydrochloride salt is treated with sodium bicarbonate to form the free base.", "Step 11: The free base is extracted with chloroform and dried over sodium sulfate.", "Step 12: The chloroform is evaporated and the residue is purified by column chromatography to yield 6-hydroxytricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-triene-3-carboxylic acid." ] }

CAS No.

2694744-35-7

Molecular Formula

C13H14O3

Molecular Weight

218.2

Purity

95

Origin of Product

United States

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